Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate
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Overview
Description
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a chemical compound with the molecular formula C10H11BrN2O5 and a molecular weight of 319.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a nitro group, and a pyridine ring. It is used in various research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate typically involves multiple steps. One common method includes the nitration of a pyridine derivative, followed by bromination and esterification reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(6-Chloro-4-methyl-2-nitro-3-pyridyl)oxy]acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-[(6-Bromo-4-methyl-2-amino-3-pyridyl)oxy]acetate: Similar structure but with an amino group instead of a nitro group.
Biological Activity
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a complex organic compound with diverse biological activities. Its structure, which includes a pyridine ring substituted with bromine, methyl, and nitro groups, suggests potential interactions with biological systems that warrant detailed exploration.
- Molecular Formula: C10H11BrN2O5
- Molecular Weight: 319.11 g/mol
- CAS Number: 943994-61-4
- Boiling Point: Approximately 443.8 °C
- Density: 1.564 g/cm³
These properties contribute to its solubility and reactivity, making it a candidate for various biological evaluations.
The biological activity of this compound is primarily influenced by the following structural features:
- Nitro Group: This group may participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways.
- Bromine Atom: Known for its ability to engage in halogen bonding, this feature could influence interactions with biological macromolecules, such as proteins and nucleic acids.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Antibacterial Activity: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from approximately 0.0048 mg/mL to 0.0195 mg/mL against strains such as E. coli and Bacillus mycoides .
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 0.0048 |
Bacillus mycoides | 0.0098 |
Staphylococcus aureus | 0.0195 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties, particularly against Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the compound's efficacy against a panel of bacterial and fungal strains. It was found that modifications in the substituents on the pyridine ring significantly influenced the antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design . -
Cancer Cell Line Studies:
Although primarily noted for its antibacterial and antifungal properties, preliminary investigations into its anticancer potential have also been conducted. The compound's structural analogs showed promising results in inhibiting cell proliferation in various cancer cell lines, indicating a need for further exploration into its potential as an anticancer agent .
Properties
Molecular Formula |
C10H11BrN2O5 |
---|---|
Molecular Weight |
319.11 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4-methyl-2-nitropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-9-6(2)4-7(11)12-10(9)13(15)16/h4H,3,5H2,1-2H3 |
InChI Key |
FJOKFCLOJJGZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(N=C(C=C1C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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